3-Hydroxytridec-12-enoic acid
Description
Overview of Hydroxy Fatty Acid Classes in Biological Systems
Hydroxy fatty acids are broadly categorized based on the location of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group. The primary classes are alpha- (α), beta- (β), and omega- (ω) hydroxy fatty acids. gerli.com
Alpha-Hydroxy Fatty Acids (α-HFAs): In this class, the hydroxyl group is attached to the carbon atom adjacent to the carboxyl group (C-2). gerli.com α-HFAs are found in various biological sources, including plant and animal tissues, where they are key constituents of sphingolipids, particularly in the brain and skin. gerli.comgerli.com An example is cerebronic acid, a 2-hydroxytetracosanoic acid found in cerebrosides of the nervous system. gerli.com
Beta-Hydroxy Fatty Acids (β-HFAs): These fatty acids possess a hydroxyl group on the third carbon (C-3) from the carboxyl group. gerli.com β-HFAs are notable as intermediates in fatty acid β-oxidation, a major metabolic pathway for energy production. mdpi.com They are also structural components of lipopolysaccharide (LPS), the endotoxin (B1171834) characteristic of Gram-negative bacteria, making them useful biomarkers for detecting these bacteria. gerli.comgerli.com Under certain conditions, such as cardiac ischemia, β-hydroxy fatty acyl intermediates can accumulate in tissues. ebi.ac.ukjci.org
Omega-Hydroxy Fatty Acids (ω-HFAs): This class is characterized by a hydroxyl group on the terminal carbon atom, the one furthest from the carboxyl group. nih.govwikipedia.org ω-HFAs are crucial components of protective biopolymers in plants, such as cutin in the plant cuticle and suberin in cell walls, which help to prevent water loss. gerli.comnih.govwikipedia.org In animals, they are produced by cytochrome P450 enzymes and are involved in various physiological processes, including the metabolism of important signaling molecules like arachidonic acid. wikipedia.orgwikipedia.org
Table 1: Classification of Major Hydroxy Fatty Acid Classes
| Class | Position of Hydroxyl Group | Biological Significance | Examples |
|---|---|---|---|
| Alpha-Hydroxy (α-HFA) | C-2 | Component of sphingolipids in brain and skin. gerli.comgerli.com | Cerebronic acid gerli.com |
| Beta-Hydroxy (β-HFA) | C-3 | Intermediate in fatty acid metabolism; component of bacterial endotoxins. gerli.commdpi.com | 3-hydroxymyristic acid nih.gov |
| Omega-Hydroxy (ω-HFA) | Terminal Carbon (ω) | Structural component of plant cutin and suberin; involved in metabolic signaling. nih.govwikipedia.org | 16-Hydroxypalmitic acid wikipedia.org |
The Role of Unsaturated Hydroxy Fatty Acids in Biological Regulation
The presence of one or more double bonds in the hydrocarbon chain of a hydroxy fatty acid classifies it as an unsaturated hydroxy fatty acid. This unsaturation introduces structural kinks in the molecule, which can significantly influence the properties of membranes and the specificity of signaling pathways. nih.gov Polyunsaturated fatty acids (PUFAs) are precursors to a vast array of lipid mediators that regulate inflammation, blood pressure, and many other physiological processes. nih.gov
The combination of a hydroxyl group and unsaturation gives rise to highly specific signaling molecules. For instance, the lipoxygenation of polyunsaturated fatty acids like arachidonic acid produces a variety of monohydroxy and dihydroxy derivatives (e.g., 5-HETE, 12-HETE) that are potent mediators in inflammatory responses. gerli.com The activity of fatty acid desaturases, the enzymes that introduce double bonds, is crucial in determining the profile of available unsaturated fatty acids for the synthesis of these signaling molecules. researchgate.net Therefore, the interplay between hydroxylation and desaturation is a key mechanism for generating functional diversity in fatty acid-derived regulators.
Academic and Research Significance of 3-Hydroxytridec-12-enoic Acid in Contemporary Biology
A comprehensive review of available scientific literature indicates that This compound is not a widely studied compound. There are no significant research findings or academic publications specifically detailing its biological roles, synthesis, or prevalence.
However, its chemical structure allows for informed hypotheses regarding its potential significance. As a 3-hydroxy fatty acid , it falls into the β-hydroxy class. This suggests a possible role as a metabolic intermediate in the β-oxidation of an unsaturated 13-carbon fatty acid. Fatty acids with an odd number of carbons are less common than even-chained ones but are known to be metabolized, ultimately yielding propionyl-CoA. mdpi.com
The presence of a double bond at the C-12 position (an omega-1 position) makes it an unsaturated fatty acid. Its specific geometry (cis or trans) would be a critical determinant of its physical properties and potential biological activity. Given that it is a relatively short-chain fatty acid, its functions could be related to microbial metabolism or signaling. As previously noted, β-hydroxy fatty acids are integral to bacterial endotoxins, and it is plausible that this compound could be a component of the lipid A moiety in certain, perhaps yet uncharacterized, species of Gram-negative bacteria.
Further research would be required to isolate and characterize this compound from natural sources or through chemical synthesis to explore these hypothetical roles. Its study could offer insights into novel metabolic pathways or bacterial lipid structures.
Structure
3D Structure
Properties
CAS No. |
51139-05-0 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-hydroxytridec-12-enoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h2,12,14H,1,3-11H2,(H,15,16) |
InChI Key |
YNWBLTNAQFZKQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Microbial Metabolism and Biotransformation of 3 Hydroxytridec 12 Enoic Acid
Pathways of Microbial Degradation and Modification
The metabolic fate of 3-Hydroxytridec-12-enoic acid in microbial communities is primarily dictated by catabolic processes designed to break down the molecule for energy production and anabolic routes that use its backbone for the synthesis of other cellular components.
The principal route for the degradation of fatty acids in bacteria is the β-oxidation cycle. researchgate.net This process involves the sequential cleavage of two-carbon units from the acyl-CoA form of the fatty acid. wikipedia.orgmdpi.com For an unsaturated hydroxy fatty acid like this compound, the standard β-oxidation pathway requires additional auxiliary enzymes to handle the double bond and the hydroxyl group.
The degradation of unsaturated fatty acids with double bonds at even-numbered carbons, analogous to the position in this compound, necessitates enzymes like 2,4-dienoyl-CoA reductase and Δ³-Δ²-enoyl-CoA isomerase. nih.gov The presence of the 3-hydroxy group introduces another layer of complexity. In the β-oxidation of typical fatty acids, a 3-hydroxyacyl-CoA intermediate is formed. However, the initial presence of a hydroxyl group at the C-3 position means the initial dehydrogenation step of β-oxidation is bypassed. The subsequent steps would involve dehydration, a second dehydrogenation, and thiolytic cleavage.
Drawing parallels from the metabolism of other hydroxy fatty acids, such as ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), it is observed that microorganisms can transform these molecules into various metabolites. For instance, recombinant Escherichia coli has been shown to convert ricinoleic acid into ω-hydroxyundec-9-enoic acid and n-heptanoic acid. researchgate.net Similarly, the β-oxidation of this compound would likely lead to the formation of shorter-chain hydroxy fatty acids and dicarboxylic acids. The process generates acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org
It has been reported that 3-hydroxy fatty acids can be produced via an incomplete β-oxidation pathway, where they are intermediate products that are poorly catalyzed by 3-hydroxyacyl-CoA dehydrogenase and are subsequently secreted. frontiersin.org
Beyond the canonical β-oxidation pathway, microbes can employ alternative metabolic strategies. One such route involves shunting β-oxidation intermediates into the fatty acid biosynthesis (FAS) pathway. For example, Pseudomonas aeruginosa can intercept medium-chain acyl-CoA intermediates from β-oxidation and use them to build longer-chain fatty acids, including saturated, unsaturated, and 3-hydroxy fatty acids. nih.gov This suggests a potential anabolic fate for degradation products of this compound, where they could be re-utilized for the synthesis of cellular lipids.
Furthermore, some bacteria possess a reverse β-oxidation (rBOX) pathway, which elongates fatty acid chains. oup.com While primarily studied for the production of chemicals from smaller molecules, the enzymes of this pathway could potentially act on intermediates derived from this compound.
Another anabolic route is the formation of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as carbon and energy storage materials. nih.gov The monomers for these polymers are typically (R)-3-hydroxyacyl-CoAs. Intermediates from the β-oxidation of fatty acids can be channeled into PHA synthesis. nih.gov Therefore, this compound or its degradation products could serve as precursors for the synthesis of medium-side-chain PHAs. nih.gov
Identification and Characterization of Microbial Enzyme Systems Involved in this compound Metabolism
A diverse set of microbial enzymes is responsible for the metabolism of hydroxy fatty acids. These enzymes exhibit varied substrate specificities and catalytic mechanisms.
Key enzyme systems include:
Fatty Acid Hydratases (FAHs): These enzymes catalyze the hydration of double bonds in unsaturated fatty acids to produce hydroxy fatty acids. mdpi.com While this is a production pathway, the reverse reaction could theoretically play a role in metabolism. FAHs are found exclusively in microorganisms. mdpi.com
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the hydroxylation of a wide range of substrates, including fatty acids. nih.govresearchgate.net Bacterial CYPs, such as the well-studied CYP102A1 (P450 BM3) from Bacillus megaterium, can hydroxylate medium- and long-chain fatty acids at sub-terminal positions. nih.govjmb.or.kr Such enzymes could be involved in both the synthesis and further modification of this compound.
β-Oxidation Enzymes: The core enzymes of the β-oxidation cycle, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, are central to the degradation of this compound. wikipedia.org The multienzyme complex FadBA in bacteria plays a pivotal role, with the FadB subunit exhibiting multiple enzymatic activities. researchgate.net
Auxiliary β-Oxidation Enzymes: As mentioned, enzymes like 2,4-dienoyl-CoA reductase and Δ³-Δ²-enoyl-CoA isomerase are required for the degradation of unsaturated fatty acids. nih.gov
Acyl-CoA Synthetases (FadD): These enzymes are responsible for the activation of fatty acids to their CoA thioesters, which is the first step required for them to enter the β-oxidation pathway. researchgate.net
The following table summarizes some of the key enzymes and their functions in hydroxy fatty acid metabolism.
Table 1: Key Microbial Enzymes in Hydroxy Fatty Acid Metabolism| Enzyme Class | Specific Enzyme Example | Source Organism | Function in Hydroxy Fatty Acid Metabolism |
|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP102A1 (P450 BM3) | Bacillus megaterium | Hydroxylation of fatty acids |
| Fatty Acid Hydratase | Oleate (B1233923) Hydratase | Stenotrophomonas maltophilia | Hydration of unsaturated fatty acids |
| β-Oxidation Multienzyme Complex | FadBA | Escherichia coli | Core reactions of fatty acid degradation |
| Acyl-CoA Synthetase | FadD | Escherichia coli | Activation of fatty acids to acyl-CoA |
Factors Influencing Microbial Biotransformation Rates and Product Yields
The efficiency of microbial biotransformation of this compound is influenced by a multitude of environmental and cellular factors.
Substrate Availability and Transport: The concentration and solubility of the fatty acid in the culture medium are critical. The transport of fatty acids across the cell membrane, often facilitated by transporter proteins like FadL, can be a rate-limiting step. frontiersin.org
pH and Temperature: The activity of microbial enzymes is highly dependent on pH and temperature. For instance, the production of 10-hydroxyoctadecanoic acid by Lactococcus lactis was found to be more efficient at lower temperatures (25°C) and was influenced by the initial pH of the medium. jmb.or.kr
Cofactor Availability: Many enzymatic reactions in fatty acid metabolism, particularly those catalyzed by P450 monooxygenases and dehydrogenases, require cofactors such as NADPH and NAD+. The regeneration of these cofactors is essential for sustained biotransformation. researchgate.net
Oxygen Supply: Hydroxylation reactions catalyzed by P450 monooxygenases require molecular oxygen. Therefore, the oxygen transfer rate in the bioreactor can significantly impact product yields.
Rational Design and Engineering of Microbial Cell Factories for Hydroxy Fatty Acid Production
Metabolic engineering offers powerful tools for the development of microbial strains with enhanced capabilities for producing specific hydroxy fatty acids. unl.edu The de novo biosynthesis of this compound has been achieved through metabolic engineering in Escherichia coli and Saccharomyces cerevisiae. smolecule.com
Key strategies for engineering microbial cell factories include:
Blocking Competing Pathways: Deleting genes involved in the degradation of fatty acids, such as fadD (acyl-CoA synthetase), can prevent the breakdown of the desired hydroxy fatty acid product and increase its accumulation. unl.eduresearchgate.net
Overexpression of Key Biosynthetic Enzymes: Increasing the expression levels of enzymes in the desired production pathway can enhance the metabolic flux towards the target molecule. This includes the overexpression of fatty acid hydroxylases (e.g., P450s) and enzymes involved in precursor supply, such as acetyl-CoA carboxylase (ACCase). unl.edu
Enhancing Precursor and Cofactor Supply: Engineering central carbon metabolism to increase the availability of precursors like acetyl-CoA and malonyl-CoA is a common strategy. encyclopedia.pub Additionally, engineering cofactor regeneration systems can improve the efficiency of redox-dependent enzymes.
Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic pathways. For example, heterologous expression of plant-derived acyl-ACP thioesterases can be used to control the chain length of the fatty acids produced. nih.gov
Process Optimization: Optimizing fermentation conditions such as nutrient feeding strategies, pH, temperature, and oxygen supply is crucial for maximizing product titers. nih.gov
The following table provides examples of metabolic engineering strategies employed to enhance hydroxy fatty acid production in E. coli.
Table 2: Metabolic Engineering Strategies for Hydroxy Fatty Acid Production in E. coli| Engineering Strategy | Target Gene/Pathway | Effect |
|---|---|---|
| Blocking β-oxidation | Knockout of fadD | Increased accumulation of fatty acids and hydroxy fatty acids |
| Increasing precursor supply | Overexpression of acetyl-CoA carboxylase (acc) | Enhanced fatty acid biosynthesis |
| Enhancing product formation | Overexpression of a fatty acid hydroxylase (e.g., CYP102A1) | Conversion of fatty acids to hydroxy fatty acids |
| Controlling chain length | Expression of plant-derived thioesterases | Production of specific chain-length fatty acids |
Role of 3 Hydroxytridec 12 Enoic Acid in Microbial Quorum Sensing and Intercellular Communication
3-Hydroxy-Fatty Acids as Quorum Sensing Signal Molecules
Research has identified certain hydroxy fatty acids as key signal molecules in microbial quorum sensing. A prominent example is 3(R)-Hydroxy-tetradecaenoic acid (3(R)-HTDE), a β-oxidation metabolite of linoleic acid, which has been shown to be involved in the QS mechanism of the fungus Candida albicans. nih.govresearchgate.net Unlike auto-stimulatory compounds such as farnesol (B120207) and farnesoic acid that are typically associated with the lag phase of growth, 3(R)-HTDE acts as a signal that accelerates morphological changes at a specific population density. nih.govresearchgate.net
In Candida albicans, 3(R)-HTDE plays a significant role in the transition between yeast and hyphal forms, a key virulence trait. researchgate.net The molecule accelerates cell morphogenesis, promoting the formation of germ tubes and hyphae. nih.govresearchgate.net This process is dependent on the population density and involves the utilization of an aerobic pathway for endogenous lipid metabolism. nih.gov The presence of 3(R)-HTDE triggers the necessary alterations in gene expression that lead to the development of these filamentous structures. nih.govresearchgate.net
Table 1: Effect of 3(R)-Hydroxy-tetradecaenoic Acid on Candida albicans Morphogenesis
| Parameter | Observation | Source(s) |
| Morphological Transition | Accelerates the switch from yeast to hyphal form. | nih.govresearchgate.net |
| Germ Tube Formation | Increases the number of cells forming germ tubes. | researchgate.net |
| Metabolic Pathway | Requires an aerobic pathway of endogenous lipid metabolism. | nih.gov |
| Population Density | Action is dependent on achieving the right population density. | nih.govresearchgate.net |
The function of hydroxy fatty acid signals is rooted in their ability to regulate gene expression. nih.gov In prokaryotes, gene expression is a highly regulated process to ensure resources are not wasted on producing unnecessary proteins. libretexts.org Quorum sensing molecules act as triggers in this regulatory network. nih.gov When a threshold concentration of a signaling molecule like 3(R)-HTDE is reached, it leads to changes in the expression of specific genes. nih.gov In the case of C. albicans, this involves the genes required for hyphal formation. nih.govresearchgate.net Similarly, other unsaturated C18 fatty acids, such as petroselinic acid, have been shown to repress the gene expression of the quorum-sensing regulator agrA and its effector RNAIII in Staphylococcus aureus, thereby inhibiting virulence. nih.gov This demonstrates a broader principle where fatty acid signals can modulate the genetic machinery of microbial populations.
Table 2: Examples of Gene Regulation by Fatty Acid and Quorum Sensing Signals
| Signal Molecule/Inhibitor | Regulated Gene/System | Organism | Effect of Signal | Source(s) |
| 3(R)-HTDE | Genes for hyphal formation | Candida albicans | Upregulation | nih.govresearchgate.net |
| Petroselinic Acid | agrA, RNAIII, hla, nuc1, nuc2, saeR | Staphylococcus aureus | Repression | nih.gov |
| 4-Hydroxycinnamic Acid | traI, traR | Agrobacterium tumefaciens | Inhibition | frontiersin.org |
| Bile Acids | phzA–E (Pyocyanin synthesis) | Pseudomonas aeruginosa | Repression | mdpi.com |
Influence on Microbial Community Behavior and Phenotypes
By controlling gene expression, hydroxy fatty acid signals can profoundly influence the collective behavior and observable characteristics (phenotypes) of microbial communities.
Many pathogenic microbes use quorum sensing to synchronize the production of virulence factors, overwhelming host defenses only when their population is sufficiently large. nih.gov These factors can include toxins, proteases, and pigments. nih.govmdpi.com Since hydroxy fatty acids can act as QS signals, they are linked to the regulation of virulence. In Pseudomonas aeruginosa, the QS system controls a suite of virulence factors, including elastase, proteases, and pyocyanin. nih.gov While not directly involving 3-Hydroxytridec-12-enoic acid, studies on other fatty acids provide a clear model for this impact. Petroselinic acid has been shown to significantly suppress the production of staphyloxanthin, lipase, and α-hemolysin in S. aureus by repressing QS-related genes. nih.gov This highlights the potential of targeting fatty acid signaling to reduce the pathogenicity of microbes. mednexus.org
Development and Characterization of Quorum Sensing Inhibitors Targeting Hydroxy Fatty Acid Signaling Pathways
Given the link between quorum sensing and pathogenesis, disrupting this communication system—a strategy known as quorum quenching or the use of quorum sensing inhibitors (QSIs)—has emerged as a promising anti-virulence approach. medwinpublishers.com This method aims to reduce virulence without killing the pathogen, thereby exerting less selective pressure for the development of resistance compared to traditional antibiotics. medwinpublishers.com
The development of QSIs can target several stages of the signaling pathway, including the biosynthesis of the signal molecule, the signal molecule itself, or its receptor. medwinpublishers.com For signaling pathways that use hydroxy fatty acids, inhibitors could be designed to mimic the signal molecule and competitively bind to its receptor, blocking activation. Natural compounds like furanones, for example, structurally resemble acyl-homoserine lactones (AHLs) and can inhibit their corresponding QS systems. medwinpublishers.com Synthetic dihydropyrrolone (DHP) analogues have also been developed and tested for their ability to inhibit QS and biofilm formation in P. aeruginosa by targeting the LasR receptor. nih.gov While specific inhibitors for this compound signaling are not yet widely characterized, the principles established from targeting other fatty acid and AHL-based systems provide a clear roadmap for future research and development in this area. frontiersin.orgmdpi.com
Table 3: Examples of Quorum Sensing Inhibitors and Their Mechanisms
| Inhibitor Class/Compound | Target Pathway/Molecule | Target Organism(s) | Source(s) |
| Furanones | Competitive binding to AHL receptors | Gram-negative bacteria | mdpi.commedwinpublishers.com |
| Dihydropyrrolones (DHPs) | LasR receptor | Pseudomonas aeruginosa | nih.gov |
| Petroselinic Acid | Repression of agrA and RNAIII expression | Staphylococcus aureus | nih.gov |
| 4-Hydroxycinnamic Acid | Inhibition of traI and traR transcription | Agrobacterium tumefaciens | frontiersin.org |
| Ajoene (from Garlic) | Competitive binding to QS receptors | General | medwinpublishers.com |
3 Hydroxytridec 12 Enoic Acid in Host Microbe Interactions
Modulation of Host Metabolic Processes by Microbial Hydroxy Fatty Acids
Microbial hydroxy fatty acids are not merely byproducts of bacterial metabolism; they are bioactive molecules that can directly interface with and modulate the host's metabolic machinery. Their influence is particularly notable in the realms of lipid and fatty acid metabolism and the dynamic signaling networks that govern host-microbiome interactions.
Microbially produced hydroxy fatty acids can significantly impact host lipid and fatty acid metabolic pathways. Gut commensal bacteria, for instance, can generate a variety of fatty acid metabolites, including hydroxy fatty acids, from dietary lipids. nih.gov These microbial metabolites can then be absorbed by the host and influence systemic processes.
One key mechanism through which these compounds exert their effects is by acting as ligands for host cell receptors. Medium-chain 3-hydroxy fatty acids are known agonists for several G protein-coupled receptors (GPCRs), such as GPR84 and Hydroxycarboxylic Acid Receptor 3 (HCA3), which are expressed in immune cells and are involved in regulating metabolism and inflammation. nih.gov For example, activation of HCA3 can lead to anti-inflammatory responses, while GPR84 activation is often associated with pro-inflammatory effects. nih.govresearchgate.net This suggests that structurally similar microbial fatty acids can elicit distinct and context-dependent physiological responses in the host.
Furthermore, hydroxy fatty acids produced by gut bacteria like Lactobacillus plantarum have been shown to suppress inflammatory processes. researchgate.net Products of oleate (B1233923) hydratase, an enzyme found in both commensal and pathogenic bacteria, can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor crucial for maintaining gut homeostasis and tolerance to microbiota by suppressing inflammation. frontiersin.org These interactions highlight a sophisticated mechanism where microbial lipids help maintain a non-inflammatory state, benefiting both the host and the commensal microbes. researchgate.netfrontiersin.org
Hydroxy fatty acids and their derivatives are pivotal in the chemical communication that shapes host-microbiome dynamics. These molecules function as semiochemicals, which are signaling molecules that mediate interactions between organisms. ebi.ac.uk The production of these signals is often influenced by environmental conditions, such as nutrient availability, allowing for a dynamic response to changing ecosystems. plos.org
Ascarosides, a class of signaling molecules derived from hydroxy fatty acids in nematodes, exemplify this role. nih.gov These molecules are not only perceived by other nematodes but are also metabolized by a wide array of organisms, including bacteria, fungi, and plants. nih.gov This metabolic activity suggests that ascarosides can influence the composition and behavior of the surrounding microbiota. nih.gov For instance, ascarosides have been observed to modulate the immune response of an insect host by affecting their symbiotic bacteria. nih.gov In experiments with Galleria mellonella larvae, co-injection of ascarosides with the symbiotic bacterium Photorhabdus luminescens resulted in a significant reduction in the bacterial load in the host's hemolymph. nih.gov This suggests that the nematode can use these chemical signals to control its microbial partners, likely to fine-tune the host's immune response for a successful symbiotic relationship. nih.gov
The ability of bacteria to produce 3-hydroxy fatty acids also plays a role in inter-organismal signaling. In some cases, these molecules are used for quorum sensing, a process by which bacteria regulate gene expression in response to population density. For example, the plant pathogen Ralstonia solanacearum uses methyl 3-hydroxymyristate and methyl 3-hydroxypalmitate (B1262271) as quorum-sensing signals to control the expression of virulence factors. jst.go.jp
Role as a Semio-chemical in Inter-Kingdom Communication
The function of 3-hydroxy fatty acids and their derivatives extends beyond the microbiome to mediate communication between different biological kingdoms, such as between animals and microbes. The ascarosides of the nematode Caenorhabditis elegans provide a well-studied example of this phenomenon.
Ascarosides are a family of glycolipid signaling molecules central to the life history of C. elegans and other nematodes. nih.govresearchgate.net Their general structure consists of a dideoxysugar, ascarylose, attached to a fatty acid-derived side chain. researchgate.net The structural diversity of these side chains, which are generated through peroxisomal β-oxidation of long-chain fatty acids, gives rise to a vast library of chemical signals with distinct biological functions. nih.govmdpi.com
A close structural relative of 3-Hydroxytridec-12-enoic acid is a key component of a known ascaroside. The metabolite ascr#21, identified in C. elegans, is an (ω−1)-hydroxy fatty acid ascaroside formed from (2E,12R)-12-hydroxytridec-2-enoic acid. ebi.ac.uk The biosynthesis of these molecules involves the shortening of very long-chain fatty acid precursors in a stepwise manner, creating a variety of side chain lengths and functionalities, including β-hydroxy groups. nih.gov
These molecules regulate critical aspects of nematode life, including developmental timing (dauer larva formation), social behaviors like aggregation, and mating. nih.gov For example, a specific blend of ascarosides, including ascr#2 and ascr#3, acts as a pheromone to attract males, while at higher concentrations, the same molecules signal high population density and induce entry into the stress-resistant dauer stage. nih.gov This chemical language allows the nematode population to respond collectively to environmental cues such as food availability and population density. plos.org The perception of ascarosides is mediated by specific G protein-coupled receptors in the nematode's chemosensory neurons, linking environmental chemical signals to conserved downstream signaling pathways that control development and lifespan. nih.govnih.gov
| Ascaroside | Fatty Acid Side Chain Feature | Primary Function(s) | Reference |
|---|---|---|---|
| ascr#1 (Daumone) | C7 (ω-1)-hydroxy | Dauer induction | mdpi.comebi.ac.uk |
| ascr#2 | C6-Methylketone | Dauer induction, male attraction | nih.gov |
| ascr#3 | C9 α,β-unsaturated | Dauer induction, male attraction, hermaphrodite repulsion | nih.gov |
| ascr#21 | C13 (ω-1)-hydroxy, α,β-unsaturated | Metabolite identified in specific C. elegans mutants | ebi.ac.uk |
| icas#3 | C9 α,β-unsaturated with Indole-3-carbonyl group | Aggregation, potent attractant | nih.gov |
Implications for Commensal, Mutualistic, and Pathogenic Host-Microbe Relationships
The production of 3-hydroxy fatty acids by microbes has profound and varied implications across the spectrum of host-microbe relationships, from beneficial symbioses to pathogenic encounters.
In commensal and mutualistic relationships, these molecules often contribute to maintaining homeostasis. As mentioned, hydroxy fatty acids produced by commensal gut bacteria can suppress host inflammatory responses, creating a tolerant environment that benefits both the microbe and the host. researchgate.netfrontiersin.org For example, certain lactic acid-producing bacteria can convert dietary linoleic acid into 10-hydroxy-cis-12-octadecenoic acid (HYA), which enhances the intestinal barrier function by acting on host GPR40 receptors. nih.gov This strengthens the gut lining, preventing unwanted inflammation and promoting a healthy symbiotic state.
Conversely, in pathogenic relationships, 3-hydroxy fatty acids can act as virulence factors. In many Gram-negative bacteria, these molecules are integral components of lipopolysaccharide (LPS), a potent microbe-associated molecular pattern (MAMP) that triggers strong innate immune responses in hosts. ascenion.de In plants, medium-chain 3-hydroxy fatty acids are recognized by specific immune receptors, leading to the activation of defense mechanisms against bacterial infection. ascenion.deresearchgate.net
Some pathogens have evolved to use these molecules to evade the host immune system. For instance, 3-hydroxy fatty acids have been shown to have anti-phagocytic properties, protecting the fungal pathogen Cryptococcus neoformans from being engulfed by amoebas, which serve as a model for macrophage interactions. ufs.ac.za These molecules can impair the internalization process, in part by suppressing host proteins that promote phagocytosis. frontiersin.org Furthermore, the pathogenic yeast Candida albicans can hijack host fatty acids, convert them into 3-hydroxy fatty acids, which are then further metabolized by the host into highly pro-inflammatory 3-hydroxy prostaglandins, exacerbating the inflammatory damage during an infection. frontiersin.org The bacterium Pseudomonas aeruginosa also produces 3-hydroxy fatty acids that are considered virulence determinants, capable of reducing the survival of hosts like C. elegans and modulating the immune response in mammals. ufs.ac.za
Advanced Research Methodologies for the Study of 3 Hydroxytridec 12 Enoic Acid
Chemoenzymatic and Whole-Cell Biocatalysis for Research-Scale Production and Structural Derivatization
The synthesis of complex molecules such as 3-hydroxytridec-12-enoic acid is often accomplished through chemoenzymatic and whole-cell biocatalysis, which merge the precision of enzymes with the practicality of chemical synthesis. nih.govmdpi.com These approaches are invaluable for producing research quantities of the compound and for creating structural derivatives to probe its function.
Chemoenzymatic synthesis offers a hybrid strategy where specific steps in a synthetic route are performed by isolated enzymes, capitalizing on their high regio- and stereoselectivity, which can be difficult to achieve with traditional chemistry. mdpi.comresearchgate.net This method allows for the creation of specific enantiomers of chiral molecules with high purity. researchgate.net For instance, a multi-step enzymatic cascade can be designed to produce long-chain ω-hydroxycarboxylic acids from renewable plant oils or fatty acids. researchgate.net
Whole-cell biocatalysis is an efficient and cost-effective alternative, employing entire microorganisms (often genetically engineered) as self-contained catalysts. d-nb.infonih.gov This strategy circumvents the need for costly enzyme purification and inherently provides the necessary cofactors for enzymatic reactions. nih.govnih.gov Recombinant Escherichia coli is a commonly used host for expressing multi-enzyme pathways. researchgate.netresearchgate.net By introducing a sequence of genes encoding different enzymes—such as hydratases, alcohol dehydrogenases (ADH), and Baeyer-Villiger monooxygenases (BVMO)—a simple starting material can be converted through an artificial metabolic pathway into a desired product like a hydroxy fatty acid. researchgate.netresearchgate.net This approach has been successfully used to convert fatty acids like ricinoleic acid into valuable dicarboxylic and ω-hydroxycarboxylic acids. researchgate.netresearchgate.net
Table 1: Examples of Biocatalytic Systems for Hydroxy Fatty Acid Production
| Biocatalyst System | Key Enzymes | Host Organism (if applicable) | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Whole-Cell Biotransformation | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO) | Escherichia coli | Ricinoleic acid | ω-hydroxyundec-9-enoic acid | researchgate.net |
| Multi-Enzyme Cascade (In Vitro) | Hydratase, Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO) | N/A (Isolated Enzymes) | Oleic Acid | Sebacic acid, ω-hydroxynonanoic acid | researchgate.net |
| Whole-Cell Cascade | Alcohol Dehydrogenase (ADH), Enoate Reductase (ERED), Baeyer-Villiger Monooxygenase (BVMO) | Escherichia coli | Cyclohexenol | ε-Caprolactone | researchgate.net |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantitative Analysis
To unambiguously identify and quantify this compound in complex biological samples, researchers depend on advanced analytical techniques that offer high sensitivity and specificity.
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govmdpi.com Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of metabolomics due to its sensitivity and selectivity. nih.gov
The general workflow involves sample preparation, chromatographic separation of metabolites, ionization of the molecules, and detection by a mass analyzer. nih.gov For structural elucidation, tandem mass spectrometry (MS/MS) is critical. In MS/MS, a specific ion (the "parent" or "precursor" ion) corresponding to the mass of a potential metabolite is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. nih.gov This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of compounds like this compound in a complex mixture. nih.gov Mass analyzers such as triple quadrupoles (QQQ) and ion traps are frequently used for these targeted analyses and can help validate potential biomarkers. nih.gov
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds, including fatty acids. nih.gov For quantitative analysis, GC is often equipped with a Flame Ionization Detector (FID), which offers a robust, linear response over a wide concentration range. nih.gov
Prior to analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve their chromatographic properties. turkjps.org The sample is then injected into the GC, where it is vaporized and carried by an inert gas through a long column. The column separates the different compounds based on their boiling points and interactions with the column's stationary phase. As each compound exits the column, it is combusted in the FID's hydrogen-air flame, generating ions and producing an electrical signal proportional to the amount of the compound present. nih.gov This method has been validated for the quantitative analysis of various fatty acids in biological samples like shark liver oil and for diagnosing metabolic disorders. jppres.comrbmb.net While GC-FID is excellent for quantification, its combination with a mass spectrometer (GC-MS) is often used for simultaneous quantification and definitive identification. nih.gov
Future Research Directions and Academic Perspectives
Elucidating Novel Biological Functions and Complex Signaling Pathways Mediated by 3-Hydroxytridec-12-enoic Acid
While research on this compound is still in its nascent stages, the broader class of hydroxy fatty acids is known to participate in a variety of signaling pathways. mdpi.commdpi.comuwtsd.ac.uk Oxidized fatty acids, or oxylipins, are recognized as ancient and evolutionarily conserved signaling molecules, suggesting that this compound may also play a fundamental role in cellular communication. mdpi.com The presence of a hydroxyl group and an unsaturated bond in its structure provides reactive sites for enzymatic modifications, potentially leading to a cascade of downstream signaling molecules with diverse biological activities.
Future research will likely focus on identifying the specific receptors and downstream effector proteins that interact with this compound. Investigating its influence on gene expression, protein activity, and metabolic fluxes will be crucial to unraveling the complex signaling networks it mediates. Given that other hydroxy fatty acids are involved in processes like inflammation and immune response, exploring the potential role of this compound in these areas is a logical next step. mdpi.com
Engineering Advanced Biocatalytic Systems for Sustainable and Efficient Production of this compound for Research Applications
The limited commercial availability of this compound presents a significant bottleneck for research. Developing efficient and sustainable production methods is therefore a critical area of future investigation. Biocatalytic systems, leveraging the specificity and efficiency of enzymes, offer a promising alternative to traditional chemical synthesis. researchgate.netnih.govacib.at
One potential biocatalytic route involves the use of fatty acid hydratases. These enzymes can selectively hydrate (B1144303) the double bonds of unsaturated fatty acids. For instance, a fatty acid hydratase from Stenotrophomonas maltophilia has been used to convert lesquerolic acid into a related ω-hydroxy fatty acid. smolecule.com Similar strategies could be adapted for the production of this compound.
Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae presents another powerful approach. smolecule.com By introducing and optimizing heterologous biosynthetic pathways, it may be possible to achieve de novo synthesis of this compound from simple carbon sources like glucose. smolecule.com This would not only provide a sustainable source of the compound for research but also open up possibilities for larger-scale applications.
Table 1: Potential Biocatalytic Approaches for this compound Production
| Approach | Key Enzymes/Pathways | Potential Advantages |
| Whole-Cell Biotransformation | Fatty Acid Hydratases, Alcohol Dehydrogenases | High conversion efficiency, potential for using renewable feedstocks. smolecule.com |
| Metabolic Engineering | P450 Monooxygenases, Fatty Acid Desaturases | De novo synthesis from simple sugars, tunable production levels. smolecule.com |
Exploring Inter-Species and Inter-Kingdom Communication Networks Mediated by Hydroxy Fatty Acids
There is growing evidence that fatty acid-based signaling is not confined within a single organism but extends to communication between different species and even across kingdoms. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.netnih.gov These chemical dialogues play crucial roles in various ecological interactions, from symbiotic relationships to host-pathogen dynamics. mdpi.comfrontiersin.org
Studies have shown that hydroxylated long-chain fatty acids can act as signaling factors in interspecies communication. nih.govnih.gov For example, 12-hydroxystearic acid has been shown to modulate biofilm formation and planktonic growth in marine bacteria. nih.gov Given its structural similarity, this compound could potentially function as a signaling molecule in similar microbial communities. Future research should investigate its effects on the behavior and gene expression of various microorganisms.
Furthermore, the exchange of fatty acid signals between microbes and their hosts is a burgeoning field of study. mdpi.comnih.gov These interactions can influence host immunity and microbial pathogenesis. mdpi.com Investigating whether this compound is produced or perceived by organisms in host-associated microbiomes could reveal novel mechanisms of inter-kingdom communication and their implications for health and disease.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology
To gain a comprehensive understanding of the biological roles of this compound, a systems-level approach is essential. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by this compound. plos.orgnih.govnih.govfrontiersin.orgcmbio.io
By exposing cells or organisms to this compound and subsequently analyzing the changes across these different molecular layers, researchers can identify correlated alterations in gene expression, protein abundance, and metabolic profiles. This multi-omics approach can help to formulate and test hypotheses about the compound's mechanism of action and its downstream biological effects. plos.org
For example, transcriptomic analysis could reveal which genes are up- or downregulated in response to this compound, providing clues about the signaling pathways involved. Proteomic data can then confirm whether these changes in gene expression translate to altered protein levels. Metabolomic profiling can further illuminate the metabolic reprogramming that occurs in response to the compound. The integration of these datasets will be instrumental in constructing a comprehensive model of this compound's biological functions.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 3-Hydroxytridec-12-enoic acid?
- Answer : Synthesis typically involves hydroxylation of tridec-12-enoic acid precursors via enzymatic or chemical catalysis. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming the hydroxyl group position) and mass spectrometry (MS) for molecular weight validation . Purity assessment should employ high-performance liquid chromatography (HPLC) with standards, referencing protocols from safety data sheets (SDS) for similar hydroxy acids .
Q. How should researchers design experiments to evaluate the compound’s biochemical interactions (e.g., enzyme inhibition)?
- Answer :
Hypothesis : Define the compound’s proposed mechanism (e.g., competitive vs. non-competitive inhibition).
Controls : Include positive (known inhibitors) and negative (solvent-only) controls.
Assays : Use spectrophotometric assays to monitor enzyme activity changes, as outlined in enzymatic activity studies .
Data Analysis : Employ Michaelis-Menten kinetics or dose-response curves to quantify inhibition constants (e.g., IC₅₀). Replicate experiments to address variability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for volatile steps, as recommended for analogous hydroxy acids .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the compound’s enzymatic inhibition efficacy?
- Answer : Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC and report lot-specific data .
- Experimental Conditions : Standardize pH (e.g., buffered solutions) and temperature, as minor changes can alter enzyme kinetics .
- Statistical Rigor : Apply ANOVA or Bayesian analysis to assess reproducibility across studies .
Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., metabolic engineering)?
- Answer :
- Bioactivity Screening : Combine omics (proteomics/metabolomics) with high-throughput assays to map metabolic pathways .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities, corroborated by empirical kinetic data .
- Collaborative Frameworks : Align objectives with milestones (e.g., gene expression analysis by month 6) as per research design guidelines .
Q. How should researchers address gaps in toxicological data for this compound?
- Answer :
- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity), then proceed to in vivo models if warranted .
- Literature Synthesis : Cross-reference SDS of structurally similar acids (e.g., 3-Hydroxynonanoic acid) to infer potential hazards .
- Regulatory Alignment : Follow OECD guidelines for chemical safety assessments to ensure data acceptability .
Methodological and Analytical Considerations
Q. What statistical approaches are optimal for analyzing dose-dependent effects in cellular assays?
- Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals .
Q. How can researchers ensure reproducibility when scaling up synthesis protocols?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
